tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate can be compared with other isoxazole derivatives, such as:
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: Known for its potential as an FLT3 inhibitor, this compound is studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other isoxazole derivatives.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(5-methyl-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-8-5-6-10-9(7-8)11(15-18-10)14-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |
InChI Key |
HYPPWVCLTOGYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.